molecular formula C12H11BrN2O2 B12103644 3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide

3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide

Cat. No.: B12103644
M. Wt: 295.13 g/mol
InChI Key: RCEGIKYZWLMXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide is a chemical compound with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol . It is characterized by the presence of a bromine atom, a phenyl group, and an isoxazole ring, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-phenyl-5-isoxazolyl)acetamide
  • 3-bromo-N-(3-phenyl-5-isoxazolyl)butanamide
  • 3-bromo-N-(3-phenyl-5-isoxazolyl)pentanamide

Uniqueness

Compared to similar compounds, 3-bromo-N-(3-phenyl-5-isoxazolyl)propanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

3-bromo-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C12H11BrN2O2/c13-7-6-11(16)14-12-8-10(15-17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16)

InChI Key

RCEGIKYZWLMXKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.